molecular formula C14H24B2 B14276204 1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane CAS No. 131193-61-8

1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane

Cat. No.: B14276204
CAS No.: 131193-61-8
M. Wt: 214.0 g/mol
InChI Key: UJTLVDMYDODAGX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane is a boron-containing compound with a unique structure It is characterized by the presence of boron atoms in a cyclic arrangement, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane typically involves the reaction of boron-containing precursors with organic reagents under controlled conditions. One common method involves the use of boron trichloride and an appropriate organic ligand to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.

    Substitution: Substitution reactions can occur at the boron or carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles, such as amines or halides, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT) in cancer treatment.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane involves its interaction with various molecular targets. In catalysis, the boron atoms can coordinate with substrates, facilitating chemical transformations. In biological systems, the compound may interact with cellular components, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,4,5-tri(phenyl)-1,3-diborolane: Similar structure but with phenyl groups instead of propan-2-ylidene groups.

    1,3-Dimethyl-2,4,5-tri(methyl)-1,3-diborolane: Similar structure but with methyl groups instead of propan-2-ylidene groups.

Uniqueness

1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane is unique due to the presence of propan-2-ylidene groups, which impart distinct steric and electronic properties

Properties

CAS No.

131193-61-8

Molecular Formula

C14H24B2

Molecular Weight

214.0 g/mol

IUPAC Name

1,3-dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane

InChI

InChI=1S/C14H24B2/c1-9(2)12-13(10(3)4)16(8)14(11(5)6)15(12)7/h1-8H3

InChI Key

UJTLVDMYDODAGX-UHFFFAOYSA-N

Canonical SMILES

B1(C(=C(C)C)B(C(=C(C)C)C1=C(C)C)C)C

Origin of Product

United States

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